molecular formula C24H26O2 B12678399 1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene CAS No. 93919-95-0

1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene

Cat. No.: B12678399
CAS No.: 93919-95-0
M. Wt: 346.5 g/mol
InChI Key: SCTXBFWBZBOLKS-UHFFFAOYSA-N
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Description

1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene is an organic compound with the molecular formula C22H22O2. It is known for its unique structure, which includes two benzene rings connected by an ethylidene bridge and two ether linkages.

Preparation Methods

The synthesis of 1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene typically involves the reaction of phenethyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene can undergo various chemical reactions, including:

Scientific Research Applications

1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene involves its interaction with molecular targets through its ether linkages and benzene rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene can be compared to similar compounds such as:

Properties

CAS No.

93919-95-0

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

2,2-bis(2-phenylethoxy)ethylbenzene

InChI

InChI=1S/C24H26O2/c1-4-10-21(11-5-1)16-18-25-24(20-23-14-8-3-9-15-23)26-19-17-22-12-6-2-7-13-22/h1-15,24H,16-20H2

InChI Key

SCTXBFWBZBOLKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(CC2=CC=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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